(5-Bromo-2-methylpyridin-4-yl)methanol
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Description
“(5-Bromo-2-methylpyridin-4-yl)methanol” is a chemical compound with the molecular formula C7H8BrNO . It has a molecular weight of 202.05 g/mol . The IUPAC name for this compound is (5-bromo-4-methylpyridin-2-yl)methanol .
Synthesis Analysis
The synthesis of “(5-Bromo-2-methylpyridin-4-yl)methanol” is a topic of research in the field of organic synthesis . Unfortunately, the specific details of the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular structure of “(5-Bromo-2-methylpyridin-4-yl)methanol” can be represented by the InChI code:InChI=1S/C7H8BrNO/c1-5-2-6(4-10)9-3-7(5)8/h2-3,10H,4H2,1H3
. The Canonical SMILES string for this compound is CC1=CC(=NC=C1Br)CO
. Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Bromo-2-methylpyridin-4-yl)methanol” include a molecular weight of 202.05 g/mol , a computed XLogP3-AA of 1.1 , a hydrogen bond donor count of 1 , and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 , an exact mass of 200.97893 g/mol , and a monoisotopic mass of 200.97893 g/mol . The topological polar surface area is 33.1 Ų , and the compound has a heavy atom count of 10 .Scientific Research Applications
Medicinal Chemistry Applications
- Anti-Thrombolytic Activity : One study explored the anti-thrombolytic properties of pyridine derivatives, including (5-Bromo-2-methylpyridin-4-yl)methanol . Among the synthesized compounds, 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood .
Organic Synthesis and Chemical Reactions
- Suzuki Cross-Coupling Reaction : This compound has been used as a starting material in the efficient synthesis of novel pyridine derivatives. The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (a precursor) with various arylboronic acids produced these derivatives in moderate to good yield .
Material Science and Liquid Crystals
- Chiral Dopants for Liquid Crystals : Density functional theory (DFT) studies revealed potential candidates among the pyridine derivatives as chiral dopants for liquid crystals. The analysis of frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole moments provided insights into their behavior .
properties
IUPAC Name |
(5-bromo-2-methylpyridin-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-6(4-10)7(8)3-9-5/h2-3,10H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEHQTBGBQKJLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methylpyridin-4-yl)methanol |
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